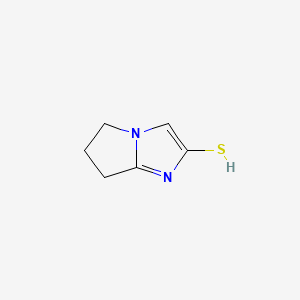
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- typically involves the reaction of imidazole with acrolein in the presence of a catalytic amount of acetic acid. This reaction yields a chiral bicyclic imidazole nucleophilic catalyst . The process can be further optimized by using kinetic resolution with immobilized enzymes such as Nov435 to obtain optically pure compounds .
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out using a two-step procedure starting from readily available aminocarbonyl compounds. The Marckwald reaction is employed to prepare 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles, which can be produced in high yield and are suitable for bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly nitration, to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Sulfuric and nitric acids are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nitration reactions typically involve a mixture of sulfuric and nitric acids.
Major Products Formed
Scientific Research Applications
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . The compound’s structure allows it to bind effectively to the active site of RIPK1, thereby preventing the progression of necroptosis.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde: Another compound with a similar fused ring structure.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are also potent necroptosis inhibitors and share structural similarities with 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro-.
Uniqueness
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- stands out due to its unique thiol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as a chiral nucleophilic catalyst and its inhibitory activity against RIPK1 highlight its versatility and potential for various applications.
Properties
CAS No. |
128366-08-5 |
|---|---|
Molecular Formula |
C6H8N2S |
Molecular Weight |
140.21 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-thiol |
InChI |
InChI=1S/C6H8N2S/c9-6-4-8-3-1-2-5(8)7-6/h4,9H,1-3H2 |
InChI Key |
PQPFQDNMAGEJKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


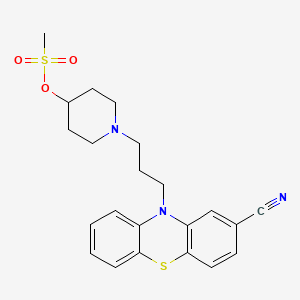
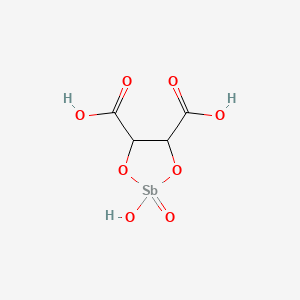
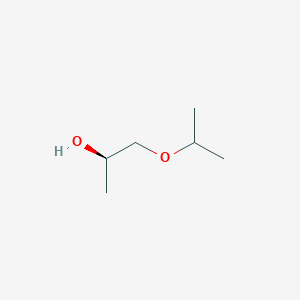
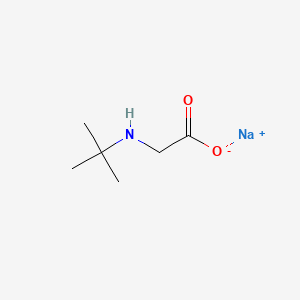
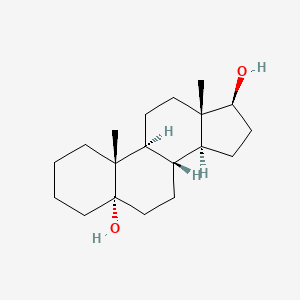
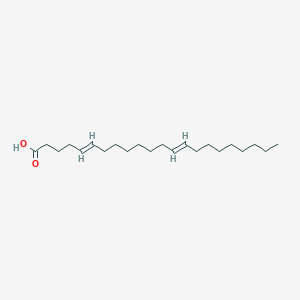
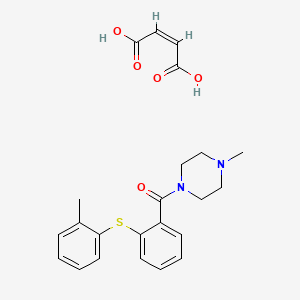
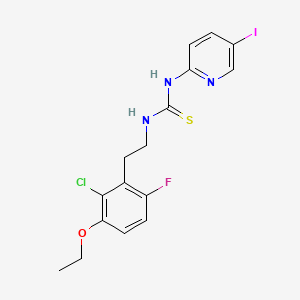
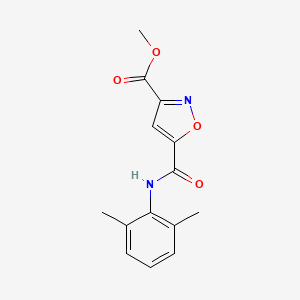
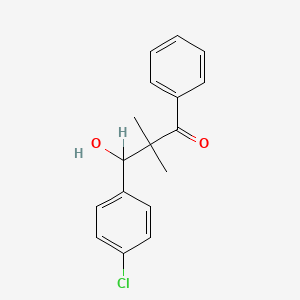

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)


